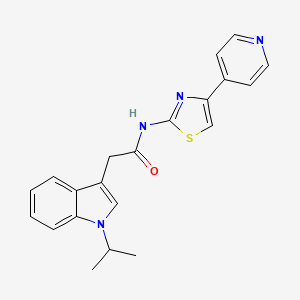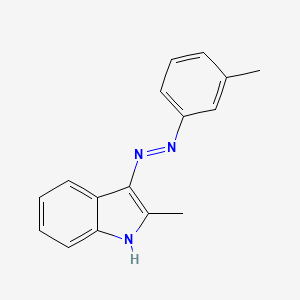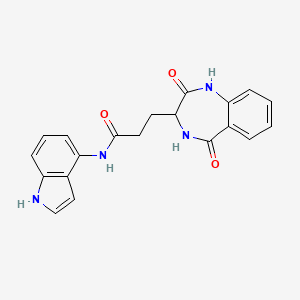
2-(1-isopropyl-1H-indol-3-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-isopropyl-1H-indol-3-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by its complex structure, which includes an indole ring, a pyridine ring, and a thiazole ring. The presence of these heterocyclic rings makes it a compound of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-isopropyl-1H-indol-3-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.
Synthesis of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki coupling, using a pyridine boronic acid derivative and a halogenated precursor.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through the reaction of the indole derivative with the thiazole-pyridine intermediate in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
2-(1-isopropyl-1H-indol-3-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions can occur at the indole, pyridine, or thiazole rings, where substituents can be introduced using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, hydrogen peroxide in the presence of catalysts.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Electrophilic reagents like halogens, nucleophilic reagents like amines or thiols.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups attached to the indole, pyridine, or thiazole rings.
科学研究应用
2-(1-isopropyl-1H-indol-3-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Pharmacology: Research focuses on its interactions with biological targets, such as receptors or enzymes, to understand its pharmacological effects.
Chemical Biology: The compound is used as a probe to study biological processes and pathways.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
作用机制
The mechanism of action of 2-(1-isopropyl-1H-indol-3-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
相似化合物的比较
Similar Compounds
2-(1-methyl-1H-indol-3-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide: Similar structure with a methyl group instead of an isopropyl group.
2-(1-ethyl-1H-indol-3-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide: Similar structure with an ethyl group instead of an isopropyl group.
2-(1-isopropyl-1H-indol-3-yl)-N-(4-(pyridin-3-yl)thiazol-2-yl)acetamide: Similar structure with a pyridin-3-yl group instead of a pyridin-4-yl group.
Uniqueness
The uniqueness of 2-(1-isopropyl-1H-indol-3-yl)-N-(4-(pyridin-4-yl)thiazol-2-yl)acetamide lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C21H20N4OS |
|---|---|
分子量 |
376.5 g/mol |
IUPAC 名称 |
2-(1-propan-2-ylindol-3-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C21H20N4OS/c1-14(2)25-12-16(17-5-3-4-6-19(17)25)11-20(26)24-21-23-18(13-27-21)15-7-9-22-10-8-15/h3-10,12-14H,11H2,1-2H3,(H,23,24,26) |
InChI 键 |
JMXLOJPBUXVYNT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CC(=O)NC3=NC(=CS3)C4=CC=NC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(1Z)-1-[5-(4-chlorophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide](/img/structure/B12166998.png)
![N-(1H-indol-4-yl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B12167002.png)

![N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]tetrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B12167019.png)

![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-{4-[(methylsulfonyl)amino]-1H-indol-1-yl}acetamide](/img/structure/B12167028.png)

![4-[3-(2-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12167031.png)
![7-methyl-3-{(Z)-[3-(3-methylbutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12167033.png)
![2-[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-4-tert-butyl-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B12167034.png)
![3-(1,3-Benzodioxol-5-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12167037.png)

![ethyl 1-{3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate](/img/structure/B12167052.png)
